molecular formula C13H16ClNO B5993750 (E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine

(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine

Cat. No.: B5993750
M. Wt: 237.72 g/mol
InChI Key: GUQXRPHLWSVJGL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine is an organic compound characterized by the presence of a chlorophenoxy group and a prop-2-enylbut-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine typically involves the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This is followed by a series of reactions to form the prop-2-enylbut-2-en-1-amine moiety. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted phenoxy compounds.

Scientific Research Applications

(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enylbut-2-en-1-amine moiety may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: Similar in structure but with an acetic acid group instead of the prop-2-enylbut-2-en-1-amine moiety.

    4-chlorophenoxyethanol: Contains an ethanol group instead of the prop-2-enylbut-2-en-1-amine moiety.

    4-chlorophenoxypropionic acid: Similar structure with a propionic acid group.

Uniqueness

(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine is unique due to the combination of the chlorophenoxy group and the prop-2-enylbut-2-en-1-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-2-9-15-10-3-4-11-16-13-7-5-12(14)6-8-13/h2-8,15H,1,9-11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQXRPHLWSVJGL-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC=CCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC/C=C/COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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